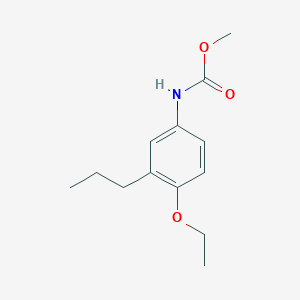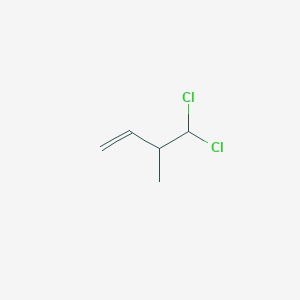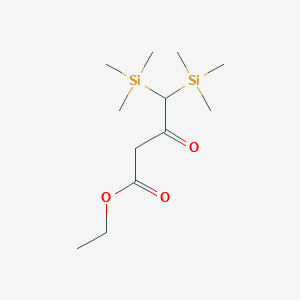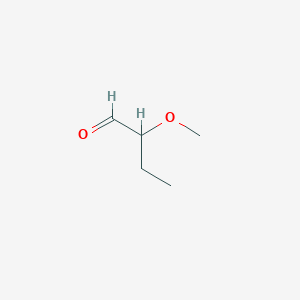
N,N'-Dibenzyl-N-butyl-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of benzyl, butyl, and nitrophenyl groups attached to the urea moiety. Urea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea typically involves the reaction of benzylamine, butylamine, and 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine and butylamine are reacted with 3-nitrophenyl isocyanate in an organic solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
化学反応の分析
Types of Reactions: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
科学的研究の応用
N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its target molecules, leading to changes in their activity or function. The nitrophenyl group may also participate in redox reactions, influencing the overall biological activity of the compound.
類似化合物との比較
N,N’-Dibenzyl-N-butylurea: Similar structure but lacks the nitrophenyl group.
N,N’-Dibenzyl-N’-(3-nitrophenyl)urea: Similar structure but lacks the butyl group.
N,N’-Dibenzyl-N-butyl-N’-(4-nitrophenyl)urea: Similar structure but with a nitrophenyl group at the 4-position instead of the 3-position.
Uniqueness: N,N’-Dibenzyl-N-butyl-N’-(3-nitrophenyl)urea is unique due to the presence of both benzyl and butyl groups along with the nitrophenyl group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
特性
CAS番号 |
88451-04-1 |
|---|---|
分子式 |
C25H27N3O3 |
分子量 |
417.5 g/mol |
IUPAC名 |
1,3-dibenzyl-1-butyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C25H27N3O3/c1-2-3-17-26(19-21-11-6-4-7-12-21)25(29)27(20-22-13-8-5-9-14-22)23-15-10-16-24(18-23)28(30)31/h4-16,18H,2-3,17,19-20H2,1H3 |
InChIキー |
WZCYLQNSCSKXFA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)N(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)

![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)

![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)




